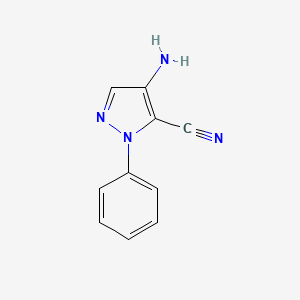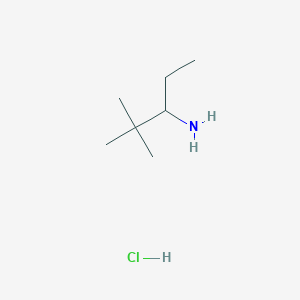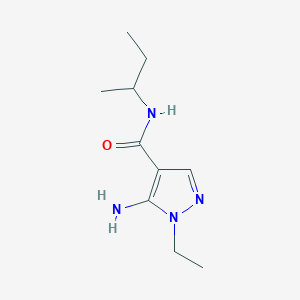![molecular formula C15H18ClN B11734527 2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B11734527.png)
2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine hydrochloride is a chemical compound with the molecular formula C15H16NCl It is a derivative of biphenyl, characterized by the presence of three methyl groups and an amine group, which is further converted to its hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2’,4’,6’-Trimethyl-[1,1’-biphenyl].
Amination: The biphenyl derivative undergoes an amination reaction to introduce the amine group at the 4-position. This can be achieved using reagents such as ammonia or amines under suitable conditions.
Hydrochloride Formation: The amine product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized for yield and purity, often involving catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups such as alkylamines.
Substitution: The methyl groups and the amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated biphenyl compounds.
Scientific Research Applications
2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its amine group.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions, influencing the activity of biological molecules. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethyl-1,1’-biphenyl: Lacks the amine group, making it less reactive in certain biological contexts.
2,4,6-Trimethylphenylhydrazine hydrochloride: Contains a hydrazine group instead of an amine, leading to different reactivity and applications.
Uniqueness
2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine hydrochloride is unique due to the presence of both the trimethyl-substituted biphenyl structure and the amine group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H18ClN |
|---|---|
Molecular Weight |
247.76 g/mol |
IUPAC Name |
4-(2,4,6-trimethylphenyl)aniline;hydrochloride |
InChI |
InChI=1S/C15H17N.ClH/c1-10-8-11(2)15(12(3)9-10)13-4-6-14(16)7-5-13;/h4-9H,16H2,1-3H3;1H |
InChI Key |
NJISEVRCVFQBHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-{4-[(E)-(3,3-Dimethylbutan-2-ylidene)amino]-5-[(1R)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol](/img/structure/B11734447.png)
![N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11734450.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11734456.png)
![1-ethyl-5-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734462.png)
![N-[(3,5-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11734463.png)

![(3R)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11734468.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734470.png)


![3-cyclopropyl-1-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11734498.png)
![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11734504.png)

![4-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol](/img/structure/B11734525.png)
